molecular formula C5H13BrO8P2 B1226723 Bromohydrin pyrophosphate CAS No. 303102-05-8

Bromohydrin pyrophosphate

Cat. No.: B1226723
CAS No.: 303102-05-8
M. Wt: 343 g/mol
InChI Key: YKAYCWPQDPILSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromohydrin pyrophosphate is an alkyl diphosphate having bromohydrin as the alkyl group. It has a role as a phosphoantigen. It is an alkyl diphosphate and an organobromine compound.

Scientific Research Applications

1. Diagnostic Imaging and Disease Detection

Bromohydrin pyrophosphate and related compounds have been utilized in diagnostic imaging, particularly for the detection of diseases. For instance, Technetium-99m stannous pyrophosphate has been used for myocardial imaging in patients with chest pain of uncertain etiology. This technique showed a high correlation with ECG and enzyme identification of myocardial infarction, suggesting its potential as a reliable and cost-effective method for diagnosing cardiac conditions (Willerson et al., 1975).

2. Understanding Disease Mechanisms and Pathophysiology

This compound and its analogues have been instrumental in understanding the mechanisms and pathophysiology of various diseases. For example, studies on inorganic pyrophosphate in plasma, urine, and synovial fluid have provided insights into the metabolism disturbances in pyrophosphate arthropathy, a condition known as pseudogout. The research found that the disturbance in inorganic pyrophosphate metabolism appears to be more of a local rather than a generalized phenomenon, aiding in the understanding of the disease's pathology (Russell et al., 1970).

3. Cell Kinetics and Cancer Research

Compounds related to this compound have been used in research to understand cell kinetics in human malignancies. For instance, Bromodeoxyuridine, a pyrimidine analogue, is incorporated into the DNA of proliferating cells and has been used in combination with flow cytometry to understand cell kinetics in various cancers. This method has shown potential for kinetic studies in clinical trials aimed at evaluating the prognostic relevance of proliferative parameters and for planning radio- and/or chemotherapy (Riccardi et al., 1988).

4. Therapeutic Interventions and Drug Efficacy

This compound and its derivatives have been part of therapeutic interventions and studies on drug efficacy. For instance, Pyridostigmine bromide, a reversible inhibitor of acetylcholinesterase related to this compound, has been used effectively as a pre-treatment to organophosphate intoxication. Studies have explored its use, side effects, and efficacy under various conditions, such as during the Persian Gulf war, providing valuable data for its safe application (Sharabi et al., 1991).

Properties

CAS No.

303102-05-8

Molecular Formula

C5H13BrO8P2

Molecular Weight

343 g/mol

IUPAC Name

(4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate

InChI

InChI=1S/C5H13BrO8P2/c1-5(7,4-6)2-3-13-16(11,12)14-15(8,9)10/h7H,2-4H2,1H3,(H,11,12)(H2,8,9,10)

InChI Key

YKAYCWPQDPILSA-UHFFFAOYSA-N

SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)(CBr)O

Synonyms

bromohydrin pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromohydrin pyrophosphate
Reactant of Route 2
Reactant of Route 2
Bromohydrin pyrophosphate
Reactant of Route 3
Reactant of Route 3
Bromohydrin pyrophosphate
Reactant of Route 4
Bromohydrin pyrophosphate
Reactant of Route 5
Reactant of Route 5
Bromohydrin pyrophosphate
Reactant of Route 6
Reactant of Route 6
Bromohydrin pyrophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.